Cas no 1248231-31-3 ({1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine)
![{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/1248231-31-3x500.png)
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- [1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanamine
- {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
-
- インチ: 1S/C10H10BrFN4/c11-9-3-7(1-2-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2
- InChIKey: LOKGPNNAHAHUHZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CN1C=C(CN)N=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 231
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 56.7
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B143136-500mg |
{1-[(3-bromo-4-fluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 500mg |
$ 435.00 | 2022-06-07 | ||
TRC | B143136-1g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 1g |
$ 680.00 | 2022-06-07 | ||
Life Chemicals | F1908-3101-1g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-3101-0.25g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | B143136-100mg |
{1-[(3-bromo-4-fluorophenyl)methyl]-1h-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 100mg |
$ 115.00 | 2022-06-07 | ||
Life Chemicals | F1908-3101-5g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-3101-10g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-3101-0.5g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-3101-2.5g |
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine |
1248231-31-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 |
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamineに関する追加情報
Introduction to {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1248231-31-3)
{1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 1248231-31-3, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The presence of a triazole moiety and a substituted aromatic ring with both bromo and fluorine atoms makes it a promising candidate for further exploration in medicinal chemistry.
The molecular framework of {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine incorporates a nitrogen-rich heterocycle, which is known for its ability to interact with biological targets in various ways. The triazole ring is particularly interesting as it has been widely used in drug design due to its stability and versatility in forming hydrogen bonds. This structural feature contributes to the compound's potential as an intermediate in the synthesis of bioactive molecules.
The substituents on the aromatic ring, specifically the bromo and fluorine atoms, play a crucial role in modulating the electronic properties of the molecule. These elements can influence both the reactivity and the pharmacokinetic behavior of the compound. The combination of these substituents has been strategically employed in medicinal chemistry to enhance binding affinity and selectivity towards specific biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing triazole moieties. Studies have demonstrated that triazole-based molecules can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine make it a valuable scaffold for further derivatization and optimization.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes, which are well-established methodologies in synthetic chemistry. The subsequent functionalization of the aromatic ring with bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions.
The pharmacological evaluation of {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has been conducted in various preclinical models. Initial studies have shown promising results in terms of biological activity, particularly against certain cancer cell lines. The compound's ability to interact with specific enzymes and receptors has been investigated using computational modeling and experimental techniques such as X-ray crystallography.
The development of novel therapeutic agents often relies on understanding the structure-activity relationships (SAR) of potential drug candidates. {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine serves as an excellent example of how structural modifications can lead to significant changes in biological activity. By varying the substituents on the aromatic ring or introducing additional functional groups, researchers can fine-tune the properties of the compound to achieve desired pharmacological effects.
The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources. In the case of {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, computational studies have helped identify optimal synthetic routes and predict potential binding interactions with biological targets.
The future prospects for this compound are promising. Ongoing research aims to explore its potential as a lead molecule for new drugs or as an intermediate in the synthesis of more complex bioactive molecules. The versatility of its structure allows for numerous modifications, making it a valuable tool for medicinal chemists.
In conclusion, {1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-ylmethanamine (CAS No. 1248231-31) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a compelling candidate for further investigation. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.
1248231-31-3 ({1-[(3-Bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine) 関連製品
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)
- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)
- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 13231-81-7(3-Methyl-1-hexanol)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)




